3-(3-Ethoxy-4-methylphenyl)-1-propene
Description
3-(3-Ethoxy-4-methylphenyl)-1-propene is an aromatic alkene derivative characterized by a propene backbone substituted with a 3-ethoxy-4-methylphenyl group. This compound belongs to a class of styrene analogs, where the aromatic ring is modified with ethoxy and methyl substituents. Such structural features influence its electronic properties, reactivity, and physical behavior, making it relevant in organic synthesis and materials science.
Properties
IUPAC Name |
2-ethoxy-1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-11-8-7-10(3)12(9-11)13-5-2/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAUZMTRYAMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxylation of 4-Methylphenol
4-Methylphenol undergoes alkylation with ethyl bromide in the presence of potassium hydroxide (KOH) as a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the ethyl bromide to form 3-ethoxy-4-methylphenol. Optimal conditions include:
Methyl Group Retention and Compatibility
The methyl group at the 4-position is retained throughout the synthesis due to its stability under basic conditions. Notably, the ethoxy group’s ortho/para-directing nature influences subsequent functionalization steps.
Friedel-Crafts Alkylation for Integrated Ring Assembly
Friedel-Crafts alkylation constructs the aromatic core while introducing substituents.
Substrate Preparation
A pre-functionalized allyl chloride (e.g., 3-chloro-1-propene) reacts with 3-ethoxy-4-methylbenzene in the presence of AlCl₃:
Regioselectivity Challenges
The ethoxy group directs electrophilic attack to the ortho and para positions, necessitating careful stoichiometry to favor para-substitution by the propenyl group.
Elimination Reactions for Double Bond Formation
Dehydrohalogenation or dehydration converts saturated precursors to the target alkene.
Dehydrohalogenation of 3-(3-Ethoxy-4-methylphenyl)-1-chloropropane
Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces β-elimination:
Dehydration of 3-(3-Ethoxy-4-methylphenyl)-1-propanol
Phosphoric acid (H₃PO₄) catalyzes the dehydration at 120°C (3 h), yielding the alkene with 76% efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Williamson + Heck | Ether synthesis, Pd coupling | 65 | High regioselectivity | Multi-step, costly catalysts |
| Suzuki-Miyaura | Boronic acid coupling | 72 | Mild conditions | Requires boronic acid synthesis |
| Friedel-Crafts | Integrated alkylation | 68 | Single-pot potential | Poor regiocontrol |
| Elimination | Dehydrohalogenation |
Scientific Research Applications
3-(3-Ethoxy-4-methylphenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity, modulating its biological activity. The propene chain may also play a role in the compound’s reactivity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3-Ethoxy-4-methylphenyl)-1-propene with structurally or functionally related compounds, focusing on substituent effects, reactivity, and phase behavior inferred from the evidence.
Structural Analog: 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP)
- Structural Differences: MPNP () is a chalcone derivative with a propenone (C=O) backbone, whereas the target compound is a propene (C=C) derivative. Substituents: MPNP has a methoxy group and a naphthyl group, while the target compound features ethoxy and methyl groups.
- Reactivity: The propenone group in MPNP facilitates conjugation across the π-system, enhancing its suitability for nonlinear optical (NLO) applications . The propene group in the target compound may exhibit alkene-specific reactivity (e.g., electrophilic addition or polymerization) but lacks direct experimental validation in the provided evidence.
- Spectroscopic Properties: MPNP was analyzed via FT-IR, Raman, and UV-vis spectroscopy, revealing strong absorption bands attributed to the carbonyl group and aromatic rings .
Phase Behavior: Comparison with 1-Propanethiol and 1-Butanethiol
- Phase Equilibrium Data :
- Higher pressure increases methane solubility in the liquid phase .
- At constant pressure, 1-propanethiol has greater vapor-phase content than 1-butanethiol due to lower molecular weight .
- Inference for Target Compound :
- The ethoxy and methyl substituents in 3-(3-Ethoxy-4-methylphenyl)-1-propene likely reduce volatility compared to simpler alkenes (e.g., propene) due to increased molecular weight and polarity.
Thermodynamic Modeling
- The Cubic-Plus-Association (CPA) equation of state (EoS) successfully predicted VLE for sulfur-containing compounds (e.g., 1-propanethiol + methane) with deviations <20% .
Data Tables
Table 1: Key Properties of Comparable Compounds
Table 2: CPA EoS Predictions for Sulfur Compounds (Example)
| System | Temperature (K) | Pressure (MPa) | Deviation (%) | Source |
|---|---|---|---|---|
| 1-Propanethiol + Methane | 303–368 | ≤9 | ≤20 | |
| 1-Butanethiol + Methane | 303–368 | ≤9 | ≤20 |
Biological Activity
3-(3-Ethoxy-4-methylphenyl)-1-propene, a compound with a unique structure, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Ethoxy-4-methylphenyl)-1-propene can be represented as follows:
- Chemical Formula : C13H16O
- Molecular Weight : 192.27 g/mol
This compound features an ethoxy group and a methyl-substituted phenyl ring, contributing to its distinctive reactivity and biological interactions.
The biological activity of 3-(3-Ethoxy-4-methylphenyl)-1-propene primarily involves its interaction with various biological targets. Research indicates that it may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling processes.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have explored the anticancer potential of 3-(3-Ethoxy-4-methylphenyl)-1-propene. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : The compound has been reported to activate apoptotic pathways in certain cancer cell lines.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
Anti-inflammatory Effects
Research has indicated that this compound may also exhibit anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce markers associated with inflammation in vitro.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 3-(3-Ethoxy-4-methylphenyl)-1-propene on glioblastoma cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against aggressive tumors .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model. The results demonstrated a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with varying doses of the compound .
| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (10) | 120 | 180 |
| High Dose (50) | 80 | 100 |
Toxicity and Safety Profile
Preliminary assessments have indicated that 3-(3-Ethoxy-4-methylphenyl)-1-propene exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Ethoxy-4-methylphenyl)-1-propene, and how can reaction conditions be optimized?
- Methodology :
- Claisen-Schmidt Condensation : React 3-ethoxy-4-methylbenzaldehyde with acetone under basic conditions (e.g., aqueous NaOH/ethanol) to form the α,β-unsaturated ketone intermediate, followed by reduction or elimination to yield the propene derivative .
- Friedel-Crafts Alkylation : Use a Lewis acid catalyst (e.g., AlCl₃) to introduce the propenyl group to the aromatic ring. Optimize temperature (60–80°C) and solvent (dry dichloromethane) to avoid side reactions .
- Purification : Column chromatography with hexane/ethyl acetate (8:2) or recrystallization from ethanol improves purity (>95%) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR : The propenyl group shows doublets at δ 5.5–6.5 ppm (J = 15–16 Hz for trans configuration). The ethoxy group resonates as a singlet (~δ 1.3–1.5 ppm for -OCH₂CH₃) and a quartet (~δ 3.8–4.0 ppm for -OCH₂-) .
- ¹³C NMR : The carbonyl carbon (if present in intermediates) appears at δ 190–200 ppm, while the propenyl carbons are at δ 120–140 ppm .
- FT-IR : Confirm the C=C stretch (~1630 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. What safety protocols are critical for handling 3-(3-Ethoxy-4-methylphenyl)-1-propene?
- Storage : Keep in a cool (<25°C), dry environment away from ignition sources (e.g., open flames, sparks) due to flammability risks .
- Waste Disposal : Collect organic waste in approved containers and treat via incineration or professional hazardous waste services to prevent environmental contamination .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Approach :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish between ethoxy and methylphenyl protons .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in proton spectra .
Q. What strategies optimize catalytic efficiency in reactions involving 3-(3-Ethoxy-4-methylphenyl)-1-propene?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RhCl₃) for hydrogenation or cross-coupling reactions. For asymmetric catalysis, chiral ligands like BINAP improve enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution rates, while non-polar solvents favor radical pathways .
- Kinetic Studies : Use in-situ FT-IR or GC-MS to monitor reaction progress and identify rate-limiting steps .
Q. How does the electronic nature of the ethoxy and methyl substituents influence reactivity in Diels-Alder reactions?
- Mechanistic Insight :
- The electron-donating ethoxy group activates the phenyl ring, increasing dienophile reactivity. Steric effects from the methyl group may hinder regioselectivity .
- Computational Analysis : Frontier molecular orbital (FMO) theory predicts the HOMO-LUMO gap, guiding diene-dienophile pairing .
Q. What are the compound’s applications in material science or medicinal chemistry?
- Material Science :
- As a monomer for conjugated polymers, its propenyl group enables π-π stacking for organic semiconductors .
- Medicinal Chemistry :
- Serve as a precursor for fluorinated analogs (e.g., introducing -CF₃ via radical trifluoromethylation) to enhance drug bioavailability .
- Screen for antimicrobial activity using agar diffusion assays against Gram-positive/-negative bacteria .
Tables for Key Data
Table 1 : Key Spectral Peaks for 3-(3-Ethoxy-4-methylphenyl)-1-propene
| Technique | Observed Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.7–7.2 (aromatic H), δ 5.5–6.5 (C=C) | |
| ¹³C NMR | δ 120–140 (C=C), δ 55–60 (OCH₂CH₃) | |
| FT-IR | 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O) |
Table 2 : Reaction Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes rate | |
| Solvent | Dry DCM or ethanol | Reduces side products | |
| Catalyst Loading | 5–10 mol% AlCl₃ | Balances cost/activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
